

The Antitumor Potential of 44-Homooligomycin A: A Technical Guide

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Compound of Interest

Compound Name: 44-Homooligomycin A

Cat. No.: B15560463

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This technical guide provides an in-depth overview of the biological activity of **44-Homooligomycin A** as a promising antitumor agent. Drawing upon data from its close structural and functional analog, Oligomycin A, this document details its mechanism of action, quantitative cytotoxicity, and the molecular pathways it modulates. Detailed experimental protocols for assessing its efficacy are also provided for research and development purposes.

Executive Summary

44-Homooligomycin A, a member of the oligomycin family of macrolides, exerts its potent antitumor effects primarily through the targeted inhibition of mitochondrial F_0F_1 ATP synthase. This disruption of cellular energy metabolism leads to a cascade of events culminating in programmed cell death, or apoptosis. While specific quantitative data for **44-Homooligomycin A** is limited, the extensive research on Oligomycin A provides a strong framework for understanding its therapeutic potential. This guide summarizes the available data, outlines key experimental methodologies, and visualizes the underlying signaling pathways to support further investigation into this compound's development as a cancer therapeutic.

Mechanism of Action

44-Homooligomycin A's primary molecular target is the F_0 subunit of mitochondrial ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation. By binding to this proton channel, **44-Homooligomycin A**

effectively blocks the transit of protons, thereby uncoupling the electron transport chain from ATP synthesis. This leads to a rapid depletion of intracellular ATP, triggering a cellular energy crisis and initiating the intrinsic pathway of apoptosis[1].

Quantitative Cytotoxicity Data

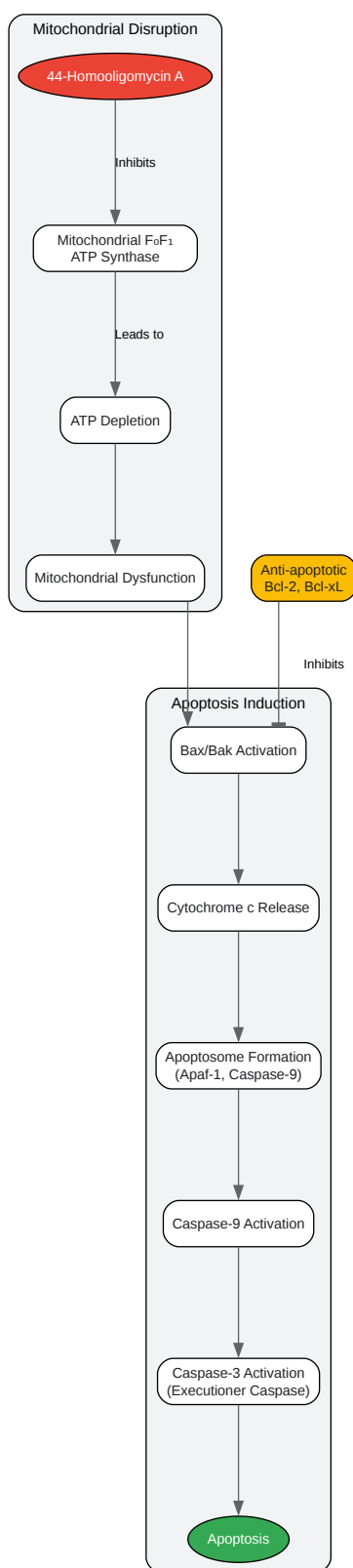
Due to the limited availability of specific cytotoxicity data for **44-Homooligomycin A**, the following table summarizes the half-maximal inhibitory concentration (IC50) values for its well-studied analog, Oligomycin A, across various human cancer cell lines. These values indicate a potent cytotoxic effect, particularly in breast cancer cells.

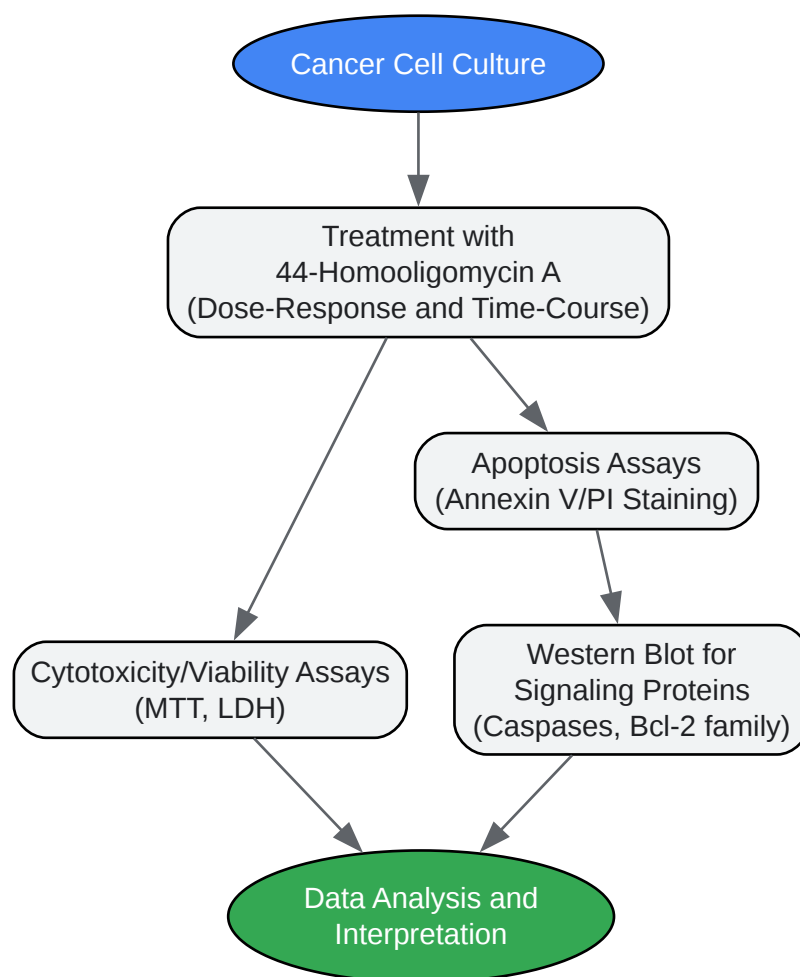
Cell Line	Cancer Type	IC50 of Oligomycin A
MCF-7	Breast Adenocarcinoma	~100 nM[2]
MDA-MB-231	Breast Adenocarcinoma	~5-10 µM[2]
HeLa	Cervical Cancer	Enhances TRAIL-induced apoptosis[3]
HepG2 (doxorubicin-resistant)	Hepatocellular Carcinoma	Triggers apoptosis and bypasses drug resistance[4][5]

Note: The IC50 values for Oligomycin A are presented as a proxy for the potential activity of **44-Homooligomycin A**.

Signaling Pathways

The inhibition of mitochondrial ATP synthase by **44-Homooligomycin A** initiates a well-defined signaling cascade leading to apoptosis. The key events are visualized in the following diagram:





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